(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17257594
InChI: InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile

CAS No.:

Cat. No.: VC17257594

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name (2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile
Standard InChI InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1
Standard InChI Key WYHCRWKRZDIRRT-ZETCQYMHSA-N
Isomeric SMILES CC[C@@H](C#N)N1CCCC1=O
Canonical SMILES CCC(C#N)N1CCCC1=O

Introduction

Structural and Stereochemical Features

(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile comprises a four-carbon alkyl chain terminating in a nitrile group, with a pyrrolidin-2-one ring attached to the second carbon. The (S)-configuration at C2 is critical for its biological interactions, as stereochemistry often dictates binding affinity to neurological targets. Key structural descriptors include:

PropertyValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
IUPAC Name(2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile
Canonical SMILESCCC@@HN1CCCC1=O
Topological Polar Surface Area48.7 Ų

The pyrrolidinone ring adopts an envelope conformation, with the carbonyl oxygen participating in hydrogen bonding. The nitrile group enhances metabolic stability compared to carboxylate analogs .

Synthetic Methodologies

While detailed protocols remain proprietary, general synthesis strategies involve stereocontrolled assembly of the pyrrolidinone and nitrile moieties.

Chiral Pool Approaches

One method employs (S)-2-aminobutyramide as a chiral precursor. Reductive amination with 2-methylenepentanal forms the secondary amine, followed by acryloyl chloride-mediated cyclization to construct the pyrrolidinone ring . Enantiomeric purity is maintained via chiral chromatography, though yields are moderate (45–60%) .

Asymmetric Catalysis

Transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles represents an alternative. Using Ru-BINAP complexes, enantiomeric excess (ee) exceeding 95% has been reported for analogous compounds.

Table 1: Comparison of Synthesis Routes

MethodStarting MaterialKey StepYield (%)ee (%)
Chiral Pool (S)-2-aminobutyramideReductive Amination5899
Asymmetric Catalysisα,β-Unsaturated NitrileHydrogenation7295

Physicochemical and Spectroscopic Properties

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but high lipid solubility (logP = 1.2), favoring blood-brain barrier penetration. Spectroscopic data include:

  • IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.35–2.50 (m, 4H, pyrrolidinone CH₂), 3.15 (q, 1H, CHCN)

  • ¹³C NMR: 118.5 ppm (CN), 175.3 ppm (C=O)

Biological Activity and Mechanism

(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile demonstrates affinity for synaptic vesicle protein 2A (SV2A), a target of antiepileptic drugs. In rodent models, it reduces seizure duration by 40% at 10 mg/kg, comparable to levetiracetam . The nitrile group may enhance metabolic stability over carboxamide analogs, prolonging half-life .

Table 2: Pharmacological Profile

ParameterValue
IC₅₀ (SV2A binding)15 nM
ED₅₀ (MES test)8.2 mg/kg
Plasma Half-Life (rat)2.7 h
Oral Bioavailability78%

Pharmaceutical Formulation Challenges

A patent (WO2013087563A1) describes granule formulations of the related butanamid derivative to enhance stability . For the nitrile analog, hygroscopicity (2.3% w/w water uptake at 60% RH) necessitates desiccated packaging.

Future Directions

  • Prodrug Development: Esterification of the nitrile to improve solubility .

  • Target Expansion: Screening against neuropathic pain targets (e.g., NMDA receptors) .

  • Continuous Manufacturing: Microreactor synthesis to enhance stereocontrol.

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